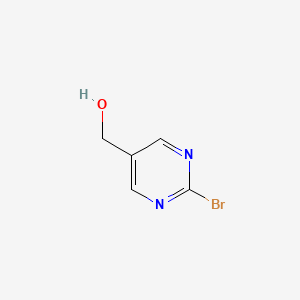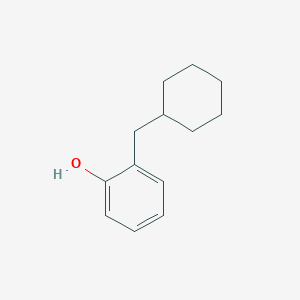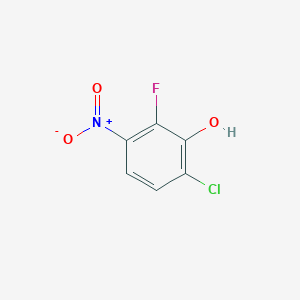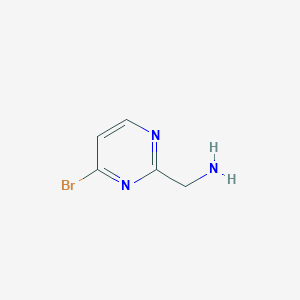
C-(4-Bromo-pyrimidin-2-yl)-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-(4-Bromo-pyrimidin-2-yl)-methylamine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at the 4-position of the pyrimidine ring and a methylamine group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-Bromo-pyrimidin-2-yl)-methylamine typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamine group. One common method is the bromination of 2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-methylpyrimidine. This intermediate is then reacted with methylamine under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
C-(4-Bromo-pyrimidin-2-yl)-methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated pyrimidines.
Coupling Reactions: Products include biaryl or aryl-alkyl derivatives of pyrimidine.
科学研究应用
C-(4-Bromo-pyrimidin-2-yl)-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of C-(4-Bromo-pyrimidin-2-yl)-methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylamine group play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-Bromo-N-cyclohexylpyrimidin-2-amine
- 4-Bromo-N-cyclopentylpyrimidin-2-amine
- 4-Bromo-N-methylpyrimidin-2-amine
Uniqueness
C-(4-Bromo-pyrimidin-2-yl)-methylamine is unique due to the presence of both a bromine atom and a methylamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
(4-bromopyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUBYXATBMJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
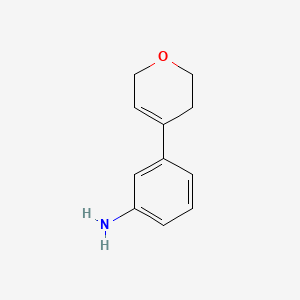
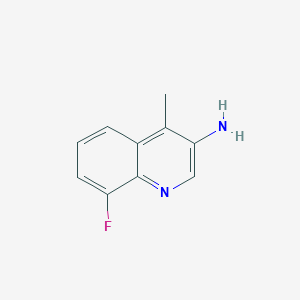
![(2,2-Difluorospiro[2.5]octan-6-yl)methanol](/img/structure/B8011139.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8011146.png)
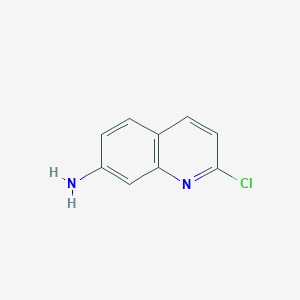
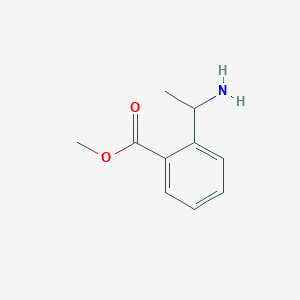
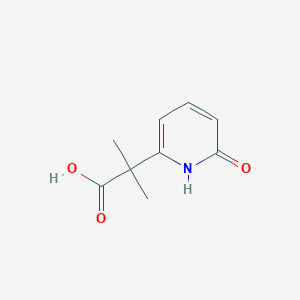
![2-Ethyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011180.png)
![Tert-butyl 5-amino-2-azabicyclo[2.1.0]pentane-2-carboxylate](/img/structure/B8011185.png)
![tert-butyl N-[2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B8011202.png)
